AC-Asp-gly-asp-phe-glu-glu-ile-pro-glu-glu-tyr(SO3H)-leu-gln-OH
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Overview
Description
The compound “AC-Asp-gly-asp-phe-glu-glu-ile-pro-glu-glu-tyr(SO3H)-leu-gln-OH” is a synthetic peptide composed of a sequence of amino acids. Peptides like this one are often used in biochemical research and pharmaceutical applications due to their ability to mimic natural biological processes. This particular peptide sequence includes a sulfated tyrosine residue, which can play a significant role in its biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of peptides like “AC-Asp-gly-asp-phe-glu-glu-ile-pro-glu-glu-tyr(SO3H)-leu-gln-OH” typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reaction: Each amino acid is activated using reagents such as carbodiimides or uronium salts and then coupled to the resin-bound peptide.
Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling reaction.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
In an industrial setting, peptide synthesis can be scaled up using automated peptide synthesizers. These machines automate the repetitive steps of SPPS, allowing for the efficient production of large quantities of peptides. High-performance liquid chromatography (HPLC) is often used to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Peptides can undergo various chemical reactions, including:
Oxidation: Sulfated tyrosine residues can be oxidized, affecting the peptide’s activity.
Reduction: Disulfide bonds within peptides can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Site-directed mutagenesis or chemical modification.
Major Products
The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation of sulfated tyrosine can lead to the formation of sulfonic acid derivatives.
Scientific Research Applications
Peptides like “AC-Asp-gly-asp-phe-glu-glu-ile-pro-glu-glu-tyr(SO3H)-leu-gln-OH” have numerous applications in scientific research:
Chemistry: Used as model compounds to study peptide chemistry and interactions.
Biology: Employed in studies of protein-protein interactions, enzyme-substrate interactions, and signal transduction pathways.
Medicine: Investigated for their potential as therapeutic agents, including as inhibitors of specific enzymes or receptors.
Industry: Utilized in the development of diagnostic assays and as components in biotechnological applications.
Mechanism of Action
The mechanism of action of peptides depends on their specific sequence and structure. For “AC-Asp-gly-asp-phe-glu-glu-ile-pro-glu-glu-tyr(SO3H)-leu-gln-OH”, the sulfated tyrosine residue may play a crucial role in its interaction with target proteins or receptors. Sulfation can enhance binding affinity and specificity, influencing signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Similar Compounds
AC-Asp-gly-asp-phe-glu-glu-ile-pro-glu-glu-tyr-leu-gln-OH: Lacks the sulfated tyrosine residue, which may result in different biological activity.
AC-Asp-gly-asp-phe-glu-glu-ile-pro-glu-glu-tyr(SO3H)-leu-gln-NH2: Contains an amidated C-terminus, which can affect stability and activity.
Uniqueness
The presence of the sulfated tyrosine residue in “AC-Asp-gly-asp-phe-glu-glu-ile-pro-glu-glu-tyr(SO3H)-leu-gln-OH” distinguishes it from other similar peptides. Sulfation can significantly impact the peptide’s binding properties and biological functions, making it a unique tool for studying specific biochemical pathways.
Properties
IUPAC Name |
2-[[2-[[2-[[2-[[2-[[1-[2-[[2-[[2-[[2-[[2-[[2-[(2-acetamido-3-carboxypropanoyl)amino]acetyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-(4-sulfooxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-5-amino-5-oxopentanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C72H100N14O32S/c1-6-36(4)60(85-65(106)44(22-27-57(96)97)78-62(103)41(19-24-54(90)91)79-67(108)47(30-38-11-8-7-9-12-38)84-69(110)50(33-59(100)101)76-53(89)34-74-61(102)49(32-58(98)99)75-37(5)87)71(112)86-28-10-13-51(86)70(111)80-43(21-26-56(94)95)63(104)77-42(20-25-55(92)93)64(105)83-48(31-39-14-16-40(17-15-39)118-119(115,116)117)68(109)82-46(29-35(2)3)66(107)81-45(72(113)114)18-23-52(73)88/h7-9,11-12,14-17,35-36,41-51,60H,6,10,13,18-34H2,1-5H3,(H2,73,88)(H,74,102)(H,75,87)(H,76,89)(H,77,104)(H,78,103)(H,79,108)(H,80,111)(H,81,107)(H,82,109)(H,83,105)(H,84,110)(H,85,106)(H,90,91)(H,92,93)(H,94,95)(H,96,97)(H,98,99)(H,100,101)(H,113,114)(H,115,116,117) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEPIXTAAZOCKCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC2=CC=C(C=C2)OS(=O)(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C72H100N14O32S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1705.7 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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